molecular formula C12H14O4S B13868157 4-Methoxybut-2-ynyl 4-methylbenzenesulfonate

4-Methoxybut-2-ynyl 4-methylbenzenesulfonate

Cat. No.: B13868157
M. Wt: 254.30 g/mol
InChI Key: ZOASAMLTNKUXMB-UHFFFAOYSA-N
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Description

4-Methoxybut-2-ynyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O4S It is a derivative of butynyl sulfonate and is characterized by the presence of a methoxy group and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybut-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybut-2-yn-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybut-2-ynyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

Scientific Research Applications

4-Methoxybut-2-ynyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybut-2-ynyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy and alkyne groups provide sites for oxidation and reduction reactions, respectively. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybut-2-ynyl 4-methylbenzenesulfonate is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemicals.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4-methoxybut-2-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,9-10H2,1-2H3

InChI Key

ZOASAMLTNKUXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#CCOC

Origin of Product

United States

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